molecular formula C17H19NO4 B14170497 N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide CAS No. 446834-78-2

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

Cat. No.: B14170497
CAS No.: 446834-78-2
M. Wt: 301.34 g/mol
InChI Key: XTOJWOBUZUCTGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide typically involves the reaction of 4-methyl-2-oxochromen-7-yl derivatives with cyclopentylamine. The reaction is carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
  • N-cyclopentyl-2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetohydrazide

Uniqueness

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and efficacy in various applications .

Properties

CAS No.

446834-78-2

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C17H19NO4/c1-11-8-17(20)22-15-9-13(6-7-14(11)15)21-10-16(19)18-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,18,19)

InChI Key

XTOJWOBUZUCTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC3

solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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